2-[(but-3-yn-1-yl)amino]ethan-1-ol
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Overview
Description
2-[(but-3-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an alkyne group (but-3-yn-1-yl) attached to an amino group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-yn-1-yl)amino]ethan-1-ol typically involves the reaction of but-3-yn-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Ethylene oxide→this compound
The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(but-3-yn-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 2-[(but-3-yn-1-yl)amino]ethanal or 2-[(but-3-yn-1-yl)amino]ethanoic acid.
Reduction: Formation of 2-[(but-3-en-1-yl)amino]ethan-1-ol or 2-[(butyl)amino]ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(but-3-yn-1-yl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(but-3-yn-1-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, allowing for the covalent modification of biological molecules. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-[(prop-2-yn-1-yl)amino]ethan-1-ol: Similar structure with a prop-2-yn-1-yl group instead of but-3-yn-1-yl.
2-[(but-2-yn-1-yl)amino]ethan-1-ol: Similar structure with a but-2-yn-1-yl group instead of but-3-yn-1-yl.
2-[(but-3-yn-1-yl)amino]propan-1-ol: Similar structure with a propan-1-ol moiety instead of ethan-1-ol.
Uniqueness
2-[(but-3-yn-1-yl)amino]ethan-1-ol is unique due to the specific positioning of the alkyne group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in chemical synthesis and biological research.
Properties
CAS No. |
1341627-28-8 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
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